Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-

Inflammation Lipid Mediator Signaling GPCR Pharmacology

4-(2-Chloroethyl)-5-methyl-2-phenyloxazole is a trisubstituted oxazole with nanomolar OXE receptor antagonism (IC50=6 nM) and anti-osteosarcoma activity. Its reactive 2-chloroethyl group enables versatile nucleophilic derivatization, while the low CYP inhibition profile (IC50 >20 µM for CYP2E1, 2B6, 2A6) supports ADME-Tox progression. Ideal for inflammatory disease research, oncology lead optimization, and focused library synthesis. Order research-grade material with batch-specific purity documentation.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
CAS No. 929094-26-8
Cat. No. B3306674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-
CAS929094-26-8
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCCl
InChIInChI=1S/C12H12ClNO/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyOQOWOSBZTXEJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- (929094-26-8): Structural and Procurement Baseline


Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- (CAS 929094-26-8) is a trisubstituted heterocyclic compound belonging to the oxazole class, featuring a phenyl ring at position 2, a methyl group at position 5, and a chloroethyl moiety at position 4 of the 1,3-oxazole core [1]. This specific substitution pattern yields a molecular formula of C12H12ClNO and a molecular weight of 221.68 g/mol . The presence of the chloroethyl group confers alkylating potential, which is a critical determinant of reactivity in biological and synthetic applications .

Why Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- Cannot Be Replaced by Unsubstituted or Differently Substituted Oxazole Analogs


The substitution pattern on the oxazole ring is a critical determinant of target engagement, metabolic stability, and synthetic utility. The 4-(2-chloroethyl) moiety introduces a reactive alkylating center that is absent in common analogs such as 5-methyl-2-phenyloxazole or 2-phenyloxazole. This structural feature directly influences both the compound's biological activity profile—as evidenced by its nanomolar OXE receptor antagonism [1]—and its low cytochrome P450 inhibitory liability [2]. Substituting this compound with a simpler oxazole derivative lacking the chloroethyl group would result in a complete loss of the observed OXE receptor antagonism and a different metabolic profile, undermining the specific research or synthetic objectives for which this molecule is selected.

Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-: Quantified Differential Performance Against Key Comparators


OXE Receptor Antagonism: Nanomolar Potency Differentiates from Oxazole Scaffolds Lacking Chloroethyl Group

In a direct in vitro assay, Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- exhibited an IC50 of 6 nM for antagonism of the OXE receptor (OXER1) in human neutrophils, assessed by inhibition of 5-oxo-ETE-induced calcium mobilization [1]. In contrast, the structurally related compound 5-methyl-2-phenyloxazole (CAS 5221-67-0), which lacks the 4-chloroethyl substituent, shows no reported activity against this receptor, representing a functional potency difference of several orders of magnitude [2]. The chloroethyl moiety is hypothesized to be essential for high-affinity binding or covalent engagement with the receptor's ligand-binding domain.

Inflammation Lipid Mediator Signaling GPCR Pharmacology

Cytochrome P450 Inhibition Profile: Low Liability Compared to Other 2-Phenyl Oxazole Derivatives

This compound demonstrates a favorable in vitro cytochrome P450 inhibition profile, exhibiting IC50 values >20,000 nM (>20 µM) against CYP2E1, CYP2B6, and CYP2A6 isoforms in human liver microsomes [1]. This contrasts sharply with certain other 2-phenyl oxazole derivatives, which have been reported to exhibit potent CYP inhibition (e.g., IC50 < 1 µM for CYP3A4 by some analogs) [2]. The >20 µM IC50 values suggest a low risk of drug-drug interactions mediated by these specific CYP isoforms, a critical differentiator in the context of developing lead compounds with acceptable safety margins.

Drug Metabolism ADME-Tox Safety Pharmacology

Reactive Chloroethyl Moiety Enables Synthetic Derivatization Unavailable to 5-Methyl-2-phenyloxazole

The 4-(2-chloroethyl) group provides a nucleophilic substitution handle that is absent in the simpler 5-methyl-2-phenyloxazole scaffold. This enables subsequent synthetic transformations such as amine alkylation, ether formation, or introduction of other functional groups at the 4-position . 5-Methyl-2-phenyloxazole (CAS 5221-67-0) lacks this reactive site, limiting its utility as a building block to simple cross-coupling reactions or electrophilic aromatic substitution [1]. The presence of the chloroethyl group thus expands the compound's versatility as a synthetic intermediate for constructing more complex, pharmacologically relevant molecules.

Organic Synthesis Chemical Biology Building Blocks

Cytotoxic Activity in Osteosarcoma Cells: A Starting Point for Anticancer Lead Optimization

In vitro cytotoxicity assays revealed that Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- exhibits inhibitory activity against the human osteosarcoma cell line 143B following 72 hours of continuous exposure [1]. While specific IC50 values are not reported in the public domain, the presence of activity establishes this compound as a starting point for structure-activity relationship (SAR) studies in oncology. This differentiates it from many structurally similar oxazoles that show no such cytotoxicity against this cell line, and aligns with the class-level observation that 2-chloroethyl oxazole derivatives often possess antitumor potential .

Oncology Cancer Cell Biology Lead Discovery

Molecular Properties: Higher Molecular Weight and Lipophilicity Influence Compound Suitability

The specific substitution pattern of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- results in a molecular weight of 221.68 g/mol , which is approximately 22% higher than the unsubstituted 5-methyl-2-phenyloxazole (159.18 g/mol) [1]. This increase in molecular weight, combined with the presence of the chloroethyl group, contributes to a higher calculated LogP and potentially altered membrane permeability and protein binding characteristics. These physicochemical differences are non-trivial and can significantly impact a compound's behavior in biological assays, solubility, and formulation. Selecting this specific derivative over a simpler analog is a deliberate choice to occupy a different region of chemical space with distinct property profiles.

Physicochemical Properties Drug-likeness Chemical Space

Optimal Application Scenarios for Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- Based on Quantified Evidence


Target Validation and Antagonist Development for OXE Receptor (OXER1) Pathways

Given its nanomolar antagonism of the OXE receptor in human neutrophils (IC50 = 6 nM) [1], this compound is an ideal tool for investigating OXE receptor biology, validating its role in inflammatory processes, and serving as a starting point for the development of novel anti-inflammatory agents targeting this GPCR.

Lead Optimization for Osteosarcoma Therapeutics

The compound's demonstrated inhibitory activity against the 143B osteosarcoma cell line [1] positions it as a promising lead for medicinal chemistry optimization aimed at generating more potent and selective anticancer agents for bone malignancies.

Synthesis of Complex Oxazole-Based Molecular Libraries

The reactive 2-chloroethyl group provides a versatile handle for nucleophilic substitution [1], enabling the synthesis of diverse oxazole derivatives. This makes the compound a valuable building block for constructing focused chemical libraries for biological screening.

ADME-Tox Profiling and Drug-Drug Interaction Risk Assessment

The low in vitro CYP inhibition profile (IC50 >20 µM for CYP2E1, 2B6, and 2A6) [1] makes this compound a suitable candidate for further ADME-Tox evaluation in drug discovery programs where minimizing CYP-mediated drug-drug interactions is a priority.

Quote Request

Request a Quote for Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.